3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Overview
Description
“3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is a bromo silyl ether . It is a reagent in the preparation of piperidinylcarbonyl sulfamates as a novel class of antihyperlipidemic agents with LDL-receptor up-regulation via the adaptor protein autosomal recessive hypercholesterolemia .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-Butyldimethylsilyl chloride and 3-Bromo-1-propanol . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .Molecular Structure Analysis
The molecular formula of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” is C9H21BrOSi . The InChI code is 1S/C9H21BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 .Chemical Reactions Analysis
This compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It may be used as an alkylating agent in the synthesis of various compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” are as follows: It is a liquid with a density of 1.093 g/mL at 25 °C (lit.) . Its boiling point is 182 °C (lit.) . The refractive index is n20/D 1.451 (lit.) .Scientific Research Applications
Organic Building Blocks
This compound is used as an organic building block in the synthesis of various complex molecules . It’s a bromo silyl ether, which can be used to introduce propanol functionality to many pharmaceuticals .
Alkylating Agent
It can be used as an alkylating agent in the synthesis of various compounds . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom in a compound with an alkyl group, which can significantly alter the properties of the compound.
Synthesis of Tetrahydrotriazolopyridine
The compound has been used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an S N 2 reaction followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
Medicinal Chemistry
Partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety, which can be synthesized using this compound, has been included as a side chain in novel potassium channel modulators for the treatment and prevention of disorders of the nervous system .
Construction of Bicyclic Fused Triazolium Ionic Liquids
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which can be synthesized using this compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
Synthesis of Other Complex Molecules
The compound is also used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These are complex molecules with potential applications in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound can introduce propanol functionality to many pharmaceuticals .
Mode of Action
It is known to act as an alkylating agent in the synthesis of various compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
As an alkylating agent, it likely contributes to the formation of various compounds .
Safety and Hazards
The safety and hazards associated with “3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine” include skin and eye irritation, and it may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJTLMTULVTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621171 | |
Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine | |
CAS RN |
152351-91-2 | |
Record name | 3-Bromo-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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